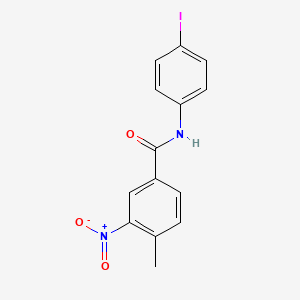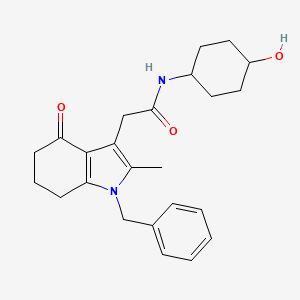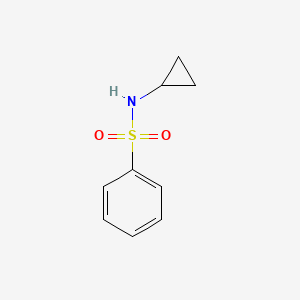![molecular formula C17H17N3O4 B6058918 N-[4-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B6058918.png)
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide, also known as BB-94, is a chemical compound that belongs to the family of hydroxamic acids. It was first synthesized in the 1990s and has since been used extensively in scientific research. BB-94 is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix proteins.
Wirkmechanismus
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide exerts its inhibitory activity against MMPs by binding to the active site of the enzyme and blocking its activity. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair. By inhibiting the activity of MMPs, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can prevent tissue destruction and promote tissue repair.
Biochemical and Physiological Effects:
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and promote the differentiation of mesenchymal stem cells. In vivo studies have shown that N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can reduce tumor growth and metastasis, promote wound healing, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of MMPs, which makes it a useful tool for studying the role of MMPs in various physiological and pathological processes. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has some limitations for lab experiments. It is a hydrophobic compound that is poorly soluble in water, which can make it difficult to use in some experimental systems. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(butyrylamino)phenyl]-4-nitrobenzamide. One area of research is to develop more potent and selective inhibitors of MMPs that can be used in a wider range of experimental systems. Another area of research is to study the role of MMPs in various physiological and pathological processes, such as tissue remodeling, wound healing, and cancer metastasis. Finally, there is a need to develop new therapeutic strategies that target MMPs for the treatment of various diseases, such as cancer and inflammatory disorders.
Synthesemethoden
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-aminophenylbutyric acid. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the hydroxamic acid derivative, which is then purified and crystallized to obtain N-[4-(butyrylamino)phenyl]-4-nitrobenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been extensively used in scientific research due to its potent inhibitory activity against MMPs. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in a variety of physiological and pathological processes, including tissue remodeling, wound healing, cancer metastasis, and inflammation. N-[4-(butyrylamino)phenyl]-4-nitrobenzamide has been shown to inhibit the activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-13.
Eigenschaften
IUPAC Name |
N-[4-(butanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-2-3-16(21)18-13-6-8-14(9-7-13)19-17(22)12-4-10-15(11-5-12)20(23)24/h4-11H,2-3H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYKSZOFKQJRBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butyrylamino)phenyl]-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-{[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6058868.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)
![N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B6058900.png)
![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6058909.png)

![4-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6058923.png)

![2-(3-fluorobenzyl)-4-[3-(methylthio)propanoyl]morpholine](/img/structure/B6058937.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B6058947.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)phenyl]benzamide](/img/structure/B6058954.png)